Welcome to the BenchChem Online Store!
molecular formula C12H11BrN2O2S B5643559 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B5643559
M. Wt: 327.20 g/mol
InChI Key: OZKCZOJVKUOFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07576108B2

Procedure details

According to the procedure described for example 26a the use of 4-bromo-benzenesulfonyl chloride (1.278 g, 5.0 mmol) in 10 mL dichloromethane and C-Pyridin-3-yl-methylamine (541 mg, 5.0 mmol) and triethylamine (708 μL, 5.0 mmol) in 5 mL dichloromethane gives 4-bromo-N-pyridin-3-ylmethyl-benzenesulfonamide (1.54 g) as a pale yellow oil which slowly crystallizes upon storage at ambient temperature. Further purification is not necessary. MS (m/e): 328 (M+H).
Quantity
1.278 g
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step Two
Quantity
708 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][NH2:19])[CH:13]=1.C(N(CC)CC)C>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:19][CH2:18][C:14]2[CH:13]=[N:12][CH:17]=[CH:16][CH:15]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.278 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
541 mg
Type
reactant
Smiles
N1=CC(=CC=C1)CN
Step Three
Name
Quantity
708 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)NCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.